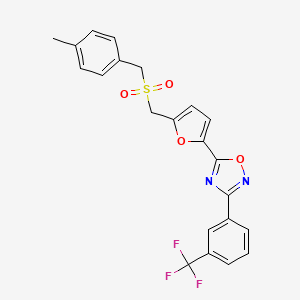
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H17F3N2O4S and its molecular weight is 462.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a unique structure that includes a furan ring, an oxadiazole moiety, and a sulfonyl group, all of which contribute to its potential pharmacological applications.
Molecular Structure and Properties
The molecular formula of this compound is C18H19F3N2O3S, with a molecular weight of approximately 421.47 g/mol. Its structure can be represented as follows:
Key Characteristics:
- Molecular Weight: 421.47 g/mol
- Solubility: Soluble in organic solvents
- Functional Groups: Furan ring, oxadiazole, sulfonyl
Biological Activity Overview
Oxadiazoles are recognized for their various biological properties, including antibacterial, antifungal, and anticancer activities. The specific biological activities of this compound have been explored through various studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer cell lines. A study reported that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells such as HepG2 and SGC-7901 .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazoles has also been documented. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, derivatives with trifluoromethyl groups have been associated with increased antifungal activity against Fusarium oxysporum and other pathogens .
The biological effects of this compound may involve the inhibition of specific biological targets. Similar compounds have been shown to interfere with cellular processes by disrupting enzyme functions or altering signaling pathways. For instance, some oxadiazoles act as inhibitors of carbonic anhydrase II, which is crucial in various physiological processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Anticancer Efficacy : A study demonstrated that certain oxadiazoles exhibited significant inhibitory effects on cancer cell proliferation in vitro. The presence of specific substituents was correlated with enhanced activity against cancer cell lines .
- Antimicrobial Tests : In vitro tests showed that derivatives containing the sulfonamide group displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications at various positions on the oxadiazole ring can lead to improved biological activity. For example, the introduction of trifluoromethyl groups has been linked to enhanced antifungal properties .
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14-5-7-15(8-6-14)12-32(28,29)13-18-9-10-19(30-18)21-26-20(27-31-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIZFJFQCODRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














